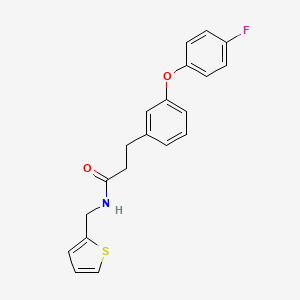

3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide

Description

Properties

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2S/c21-16-7-9-17(10-8-16)24-18-4-1-3-15(13-18)6-11-20(23)22-14-19-5-2-12-25-19/h1-5,7-10,12-13H,6,11,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOHSTRISHITEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with 3-bromophenylboronic acid under Suzuki coupling conditions to form 3-(4-fluorophenoxy)phenylboronic acid. This intermediate is then reacted with thiophen-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of with a molecular weight of approximately 444.5 g/mol. Its structure features a complex arrangement that includes a fluorophenoxy group and a thiophenylmethyl moiety, contributing to its biological activity. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For example, derivatives of phenoxyacetamides have been evaluated for their efficacy against various cancer cell lines, demonstrating moderate to high cytotoxicity. The specific compound may share similar mechanisms of action, potentially targeting pathways involved in tumor growth and proliferation .

Antimicrobial Activity

Compounds containing thiophene and phenoxy groups have shown significant antimicrobial properties. Research indicates that modifications in these structures can lead to enhanced activity against various pathogens, including bacteria and fungi. The compound's potential as an antimicrobial agent could be explored further through in vitro assays against common pathogens .

Synthesis Methodologies

The synthesis of 3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide can involve several steps, typically starting from commercially available precursors. A general synthetic route may include:

- Formation of the Thiophenylmethyl Amine : This can be achieved through the reaction of thiophen-2-ylmethyl bromide with an amine.

- Coupling Reaction : The thiophenylmethyl amine can then be coupled with a suitable phenoxyacetyl chloride to form the desired amide.

- Purification : The product can be purified using techniques such as recrystallization or chromatography.

Antitubercular Activity

Compounds that share structural characteristics with this compound have been studied for their antitubercular properties. For instance, derivatives of phenoxyacetamides have demonstrated efficacy against Mycobacterium tuberculosis, suggesting that this compound could also be evaluated for similar activity .

Neuroprotective Effects

There is emerging interest in compounds featuring fluorinated aromatic systems for their neuroprotective effects. The ability of such compounds to cross the blood-brain barrier could make them suitable candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Activity Study : A study involving phenoxyacetamide derivatives showed significant inhibition of cell proliferation in breast cancer cell lines. The most active compound exhibited an IC50 value lower than 10 µM, indicating strong anticancer potential .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Mechanism of Action

The mechanism of action of 3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Fluorophenoxy-Containing Propanamides

Compounds sharing the fluorophenoxy group exhibit variations in substituents that critically affect their physicochemical and biological profiles:

Key Observations :

- The absence of these groups in the target compound may reduce steric hindrance, increasing conformational flexibility.

Thiophene-Containing Propanamides

Compounds with thiophene-based substituents demonstrate diverse pharmacological activities:

Key Observations :

- The pyranopyrimidine-thiophene hybrid in highlights the role of fused heterocycles in enhancing target specificity.

- The target compound’s thiophen-2-ylmethyl group could improve blood-brain barrier permeability compared to bulkier substituents like pyranopyrimidine .

Propanamides with Aryl Sulfonamide/Oxazine Moieties

These compounds emphasize the impact of electron-withdrawing groups and heterocycles:

Biological Activity

3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenol derivatives with thiophenes under specific conditions to yield the target amide. The general synthetic route may include:

- Formation of the Phenoxy Group : Reacting 4-fluorophenol with an appropriate electrophile.

- Thiophene Introduction : Incorporating thiophen-2-ylmethyl through nucleophilic substitution.

- Amidation : Finalizing the structure by forming the amide bond with propanoyl chloride or a similar reagent.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and other pathogenic bacteria .

Antiviral Properties

The compound's structural similarity to known antiviral agents suggests potential efficacy against viral infections. Studies on related thiazole derivatives indicate a strong inhibitory effect on viral polymerases, which could be extrapolated to predict similar activity for our compound .

The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Compounds like this one may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Interference with Cellular Processes : The presence of fluorine and thiophene moieties may enhance lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of similar compounds:

| Compound | Activity Type | IC50/EC50 Value | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 15 μM | |

| Compound B | Antiviral (HCV) | 0.35 μM | |

| Compound C | Cytotoxicity | >50 μM |

Case Study: Antiviral Efficacy

In a study evaluating antiviral activity against Hepatitis C virus (HCV), compounds structurally related to this compound displayed IC50 values in the low micromolar range, indicating promising antiviral potential .

Case Study: Antimicrobial Testing

A recent investigation into the antimicrobial properties of phenoxy derivatives found that modifications at the phenyl ring significantly enhanced activity against Gram-positive bacteria, suggesting that similar modifications could be beneficial for our target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.